molecular formula C8H7N3O B1218484 3-Methyl-1,2,3-benzotriazin-4(3H)-one CAS No. 22305-44-8

3-Methyl-1,2,3-benzotriazin-4(3H)-one

Cat. No. B1218484
CAS RN: 22305-44-8
M. Wt: 161.16 g/mol
InChI Key: AULPOPGFJIOHMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzotriazin-4(3H)-one compounds often involves the methylation of 1,2,3-benzotriazin-4(3H)-one precursors, followed by the removal of protective groups. For instance, the synthesis of 1-Methyl-1,2,3-benzotriazin-4(1H)-one, a closely related compound, is achieved by protecting the 3-position with a 1-ethoxyethyl substituent before methylation and subsequent deprotection, highlighting the compound's highly polar structure due to its synthesis method (Boulton & Devi, 1988).

Molecular Structure Analysis

Studies on the molecular structure of benzotriazine derivatives, such as the zinc(II) complexes based on related ligands, reveal the strong coordination ability and diversity of coordination modes of N-heterocyclic compounds. This suggests that the molecular structure of "3-Methyl-1,2,3-benzotriazin-4(3H)-one" may also exhibit unique coordination properties and structural features (Liu et al., 2016).

Chemical Reactions and Properties

"3-Methyl-1,2,3-benzotriazin-4(3H)-one" and related compounds participate in various chemical reactions. For example, palladium-catalyzed denitrogenation reactions of 1,2,3-benzotriazin-4(3H)-ones with isocyanides result in high yields of 3-(imino)isoindolin-1-ones, indicating the reactivity of the triazine moiety towards denitrogenation and isocyanide incorporation (Miura et al., 2011).

Physical Properties Analysis

The physical properties of benzotriazin-4(3H)-one derivatives have been extensively studied. The determination of standard molar enthalpy of formation, enthalpy of sublimation, and discussions on structure-energy interrelations provide insights into the energetics and stability of these compounds. Such studies suggest that "3-Methyl-1,2,3-benzotriazin-4(3H)-one" would have distinct physical properties influenced by its molecular structure (Miranda et al., 2011).

Chemical Properties Analysis

The chemical properties of "3-Methyl-1,2,3-benzotriazin-4(3H)-one" can be inferred from studies on related compounds, which highlight the versatility and reactivity of the benzotriazine core. The compound's chemical behavior, such as its participation in denitrogenative annulation reactions, showcases its potential utility in synthetic organic chemistry and the development of novel heterocyclic compounds (Yamauchi et al., 2010).

Scientific Research Applications

Synthesis and Physicochemical Properties

  • Synthesis and Properties : 3-Methyl-1,2,3-benzotriazin-4(3H)-one is synthesized from 1,2,3-benzotriazin-4(3H)-one, with a focus on its unique physicochemical properties, likely related to a highly polar structure (Boulton & Devi, 1988).

Energetics and Structure

  • Thermodynamics and Tautomerism : A comprehensive experimental and computational study explores the energetics of 1,2,3-benzotriazin-4(3H)-one. This includes examining its formation enthalpy and the relationship between structure and energy across different tautomers (Miranda et al., 2011).

Organic Synthesis

  • Isoquinolones Synthesis : A study demonstrates the use of 1,2,3-benzotriazin-4(3H)-ones in synthesizing isoquinolones, employing a nickel-catalyzed denitrogenative alkyne insertion process (Miura et al., 2008).

Anticonvulsant Activity

  • Anticonvulsant Potential : Research on 3-benzyl-1,2,3-benzotriazin-4(3H)-ones highlights their synthesis and evaluation for anticonvulsant activities in specific animal models (Komet, 1997).

Environmental Chemistry

  • Photodegradation Studies : An investigation into the photodegradation of azinphos methyl, an organophosphorus pesticide, identifies 1,2,3-benzotriazin-4(3H)-one as a major degradation product. This study provides insights into environmental behavior and degradation pathways (Ménager et al., 2007).

Pharmaceutical Chemistry

  • Peptide Coupling Reagent : 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is identified as an effective coupling reagent for peptide synthesis, offering advantages in terms of stability and resistance to racemization (Fan et al., 1996).

Advanced Synthesis Techniques

  • Cp*Co(III)-catalyzed Amidation : A method using Cp*Co(III) catalyst for the amidation of benzamides, leading to the synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives, is reported. This efficient one-pot procedure is significant for its potential applications in the pharmaceutical and agricultural sectors (Chirila et al., 2018).

Chemical Decomposition and Reactions

  • Thermal Decomposition and Rearrangement : Research into the thermolysis of 3-aryl- and 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones sheds light on their decomposition and rearrangement under different conditions, forming compounds like 9-acridones and benzanilides (Barker et al., 1979).

Molecular Docking and Biological Evaluation

  • Drug Design Potential : Synthesis, molecular docking, and biological evaluation of compounds containing the benzotriazinone ring system demonstrate their potential in drug design, especially in the development of antibacterial and anticancer agents (Rayes et al., 2019).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methyl-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-8(12)6-4-2-3-5-7(6)9-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULPOPGFJIOHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176850
Record name 3-Methylbenzotriazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,3-benzotriazin-4(3H)-one

CAS RN

22305-44-8
Record name 3-Methylbenzotriazin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022305448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22305-44-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125609
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylbenzotriazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JJA Campbell, SJ Noyce, RC Storr - Journal of the Chemical Society …, 1983 - pubs.rsc.org
Attack of alkyl Grignard reagents on 4-substituted 1,2,3-benzotriazines occurs at N-2; ethylmagnesium iodide attacks at N-2 of 3-methyl-1,2,3-benzotriazin-4(3H)-one whereas …
Number of citations: 7 pubs.rsc.org
Z Khalid, HA Ahmad, MA Munawar, M Khan, S Gul - Heterocycles, 2017 - researchgate.net
An up-to-date review of 1, 2, 3-benzotriazin-4 (3H)-ones including its synthesis, reactions and applications is presented. The title ring system deserves a special treatment due to its …
Number of citations: 19 www.researchgate.net
RH Guy, HA Highland, CE Metts - Journal of Economic …, 1970 - academic.oup.com
Ninety compounds structurally related to those compounds found in previous tests to be highly repellent to stored-product insects were evaluated as potential repellents of the red flour …
Number of citations: 6 academic.oup.com
Y Wang, MFG Stevens, T Chan… - The Journal of …, 1997 - ACS Publications
Three new pathways to the antitumor drug temozolomide (4) have been explored via intermediates 3, 6, and 7. The key intermediate 5-amino-1-(N-methylcarbamoyl)imidazole-4-…
Number of citations: 39 pubs.acs.org
H Wang, W Ding, G Zou - The Journal of Organic Chemistry, 2023 - ACS Publications
An air-tolerant mechanoredox/nickel cocatalyzed cross electrophile coupling of benzotriazinones with alkyl (pseudo)halides is developed by liquid-assisting grinding in the presence of …
Number of citations: 3 pubs.acs.org
JH Montgomery, TR Crompton - … Chemicals Desk Reference, 2017 - api.taylorfrancis.com
Environmental Chemicals Desk Reference Page 1 567 3 Environmental Fate Data for Miscellaneous Compounds ACEPHATE CASRN: 30560-19-1; molecular formula: C4H10NO3PS; …
Number of citations: 0 api.taylorfrancis.com
H Yabuuchi, S Niijima, H Takematsu, T Ida, T Hirokawa… - researchgate.net
Supplementary methods Calculation of chemical and protein descriptors Construction of the prediction model using SVM LBVS methods based on chemical similarity Five-fold CV for …
Number of citations: 4 www.researchgate.net

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